2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile
Description
2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile is a bicyclic heterocyclic compound featuring a pyrrolo[2,3-b]pyridine scaffold with a partially saturated dihydro ring and a nitrile group at position 3. This structure combines aromatic and non-aromatic characteristics, making it a versatile intermediate in pharmaceutical and materials chemistry. The dihydro moiety introduces conformational flexibility, while the nitrile group enhances reactivity for further functionalization. Its applications span drug discovery, particularly in kinase inhibition and antimicrobial agent development .
Properties
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-4-6-3-7-1-2-10-8(7)11-5-6/h3,5H,1-2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNOCUCGEQCHBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663763 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267413-07-0 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This compound features a fused pyrrole and pyridine ring system, which contributes to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 144.16 g/mol. The structure includes a carbonitrile group at the 5-position and a fused ring system that enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within the body. Preliminary studies indicate that it may inhibit certain kinases, which play critical roles in cellular signaling pathways. For instance, it has been shown to affect the fibroblast growth factor receptor (FGFR) signaling pathway, which is vital for cell proliferation and survival.
Anticancer Activity
Research has demonstrated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anticancer properties. In particular, some compounds have shown potent inhibition of TNIK (TRAF2 and NCK interacting kinase), with IC50 values lower than 1 nM. This suggests potential applications in cancer therapy by targeting specific signaling pathways involved in tumor growth and metastasis .
Table 1: Summary of Biological Activities
| Activity Type | Compound Derivative | IC50 Value (nM) | Reference |
|---|---|---|---|
| TNIK Inhibition | Pyrrolo[2,3-b]pyridine | <1 | |
| FGFR Modulation | 2,3-Dihydro derivative | Not specified | |
| Antiparasitic Activity | Various derivatives | EC50 <0.010 |
Antiparasitic Activity
In vitro studies have indicated that certain derivatives of this compound possess strong antiparasitic activity. For example, modifications at specific positions on the pyrrolopyridine scaffold have resulted in compounds with EC50 values as low as 0.010 μM against parasitic infections . These findings highlight the potential for developing new antiparasitic agents based on this scaffold.
Case Studies
A notable case study involved the synthesis and testing of several derivatives of the pyrrolo[2,3-b]pyridine scaffold aimed at enhancing their biological activity. One derivative was found to significantly improve metabolic stability while maintaining potent activity against target enzymes. This underscores the importance of structural optimization in drug design .
Scientific Research Applications
Structural Characteristics
The compound features a unique fused pyrrole and pyridine ring system with a carbonitrile group at the 5-position. Its molecular formula is with a molecular weight of approximately 159.15 g/mol. The structural properties contribute to its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile derivatives in cancer treatment. For example, compounds derived from this scaffold have exhibited potent inhibitory activities against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
- Case Study : A series of derivatives targeting FGFRs demonstrated IC50 values in the nanomolar range, indicating strong inhibitory effects on cancer cell proliferation. Notably, one derivative showed significant apoptosis induction in breast cancer cells and inhibited their migration and invasion capabilities .
Kinase Inhibition
The compound has been explored for its ability to inhibit specific kinases, such as SGK-1 (serum/glucocorticoid-regulated kinase 1). Inhibition of SGK-1 is relevant for conditions like renal and cardiovascular diseases.
- Case Study : Research indicates that certain pyrrolo[2,3-B]pyridine derivatives can effectively inhibit SGK-1 activity, presenting a novel therapeutic approach for regulating electrolyte balance and managing cell proliferation related to renal diseases .
Reactivity
The compound can undergo various chemical reactions:
- Oxidation : To introduce functional groups.
- Reduction : Converting nitrile groups to amines.
- Substitution : Replacing functional groups under appropriate conditions.
These reactions allow for the modification of the compound to enhance its biological activity or tailor it for specific applications .
Materials Science Applications
The unique structural features of this compound also lend themselves to applications in materials science. Its electronic properties make it a candidate for use in organic electronics and photonic devices.
Optical Properties
Research into similar pyridine derivatives indicates potential applications in organic light-emitting diodes (OLEDs) due to their favorable electronic properties .
Summary Table of Applications
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Electronic Effects :
- Electron-withdrawing groups (e.g., Cl in ) increase electrophilicity, enhancing reactivity in cross-coupling reactions.
- Electron-donating groups (e.g., methyl in ) improve lipophilicity, aiding membrane permeability in drug candidates.
Biological Activity: The oxo group in 2-oxo derivatives (e.g., ) facilitates hydrogen bonding with biological targets, crucial for kinase inhibition. Diamino-substituted derivatives (e.g., ) exhibit enhanced antimicrobial activity due to increased hydrogen-bonding capacity.
Synthetic Accessibility: Multicomponent reactions (e.g., ) are favored for chromeno-fused derivatives but require precise control of regioselectivity. Fluorinated analogues (e.g., ) demand specialized reagents (e.g., fluorinated 1,3-bielectrophiles) and protective group strategies.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Weight | Solubility (LogP) | Melting Point (°C) | Stability |
|---|---|---|---|---|
| 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile | 145.16 | 1.2 (moderate) | 180–182 | Stable under inert conditions |
| 6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | 157.17 | 1.8 (high) | 195–197 | Hygroscopic |
| 2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | 159.14 | 0.9 (low) | 210–212 | Sensitive to light |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | 177.59 | 2.1 (high) | 220–222 | Hydrolytically stable |
Notes:
Key Findings :
- Diamino-substituted derivatives (e.g., ) demonstrate superior antimicrobial potency due to dual hydrogen-bonding interactions.
Q & A
Q. How can researchers ensure reproducibility when scaling up the synthesis of this compound from laboratory to pilot scale?
- Methodological Answer :
- Reaction monitoring : Use in situ FTIR or HPLC to track intermediate formation .
- Solvent selection : Replace low-boiling solvents (e.g., THF) with alternatives (e.g., toluene) for safer distillation .
- Process optimization : Adjust stirring rates and heating uniformity to maintain yields >70% at multi-gram scales .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
